9-Desfluoro levofloxacin
Overview
Description
9-Desfluoro levofloxacin is a chemical compound . It is a variant of Levofloxacin, which is a broad-spectrum antibiotic used to treat bacterial infections in many different parts of the body .
Molecular Structure Analysis
The molecular formula of 9-Desfluoro levofloxacin is C18H21N3O4 . The molecular weight is 343.4 g/mol . The structure includes a piperazine ring and a carboxylic acid group .Scientific Research Applications
Levofloxacin is an antibiotic from the fluoroquinolone family with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens. It is especially active against penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae. The prevalence of resistance to levofloxacin is less than 1% overall in the US. It has demonstrated efficacy in treating respiratory tract, genitourinary tract, skin and skin structure infections (Croom & Goa, 2003).
Levofloxacin has been used in electrochemical processes for water treatment. A study on the electrochemical mineralization of levofloxacin demonstrated its degradation by a heterogeneous electro-Fenton process. This process involved using pyrite powder in suspension, which regulated the solution pH and supplied Fe(2+) as a catalyst. This study suggests potential environmental applications for levofloxacin degradation (Barhoumi et al., 2015).
Levofloxacin's safety profile has been assessed in mammals. A study on hematological and histopathological analyses of levofloxacin-induced toxicity in mammals highlighted its effects on vital organs like the liver, kidneys, and testes. This research helps understand the safe and toxic dose limits of levofloxacin (Ara et al., 2020).
Another study reviewed the antibacterial activity, pharmacokinetics, and therapeutic efficacy of levofloxacin. It highlighted its potency against a variety of infections and its tolerability profile, comparing it to other fluoroquinolones (Davis & Bryson, 1994).
Levofloxacin's application in polyvinyl chloride modified carbon paste electrodes for sensitive determination of the drug in serum, urine, and pharmaceutical formulations was explored. This study provided insights into its use in analytical chemistry for drug determination and monitoring (Abdel-Haleem et al., 2021).
A research on the photosensitizing mechanism and identification of levofloxacin photoproducts under ambient UV radiation highlighted its potential phototoxic effects and the identification of its photoproducts. This study is crucial for understanding the environmental and health impacts of levofloxacin exposure to UV radiation (Dwivedi et al., 2012).
The development of PLGA carriers for controlled release of levofloxacin in anti-tuberculosis therapy was studied. This research focused on creating sustained release formulations for effective tuberculosis treatment, demonstrating the pharmaceutical application of levofloxacin in novel drug delivery systems (Antonov et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIAKDHRADSBT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151845 | |
Record name | 9-Desfluoro levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Desfluoro levofloxacin | |
CAS RN |
117620-85-6 | |
Record name | 9-Desfluoro levofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Desfluoro levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-DESFLUORO LEVOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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